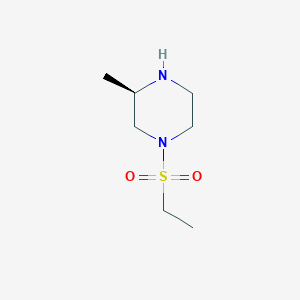
Methyl 2-azaadamantane-5-carboxylate hydrochloride
Vue d'ensemble
Description
“Methyl 2-azaadamantane-5-carboxylate hydrochloride” is a chemical compound with the molecular formula C11H18ClNO2. It is a nitrogen-containing analog of adamantane .
Synthesis Analysis
The synthesis of azaadamantanes, such as “Methyl 2-azaadamantane-5-carboxylate hydrochloride”, involves the introduction of adamantane moieties on diamondoids by amide formation and reduction to the corresponding amine. This is performed in a straightforward and easy way by amidation under Schotten–Baumann conditions and reduction with BH3·THF .Molecular Structure Analysis
The molecular structure of “Methyl 2-azaadamantane-5-carboxylate hydrochloride” is characterized by the presence of an azaadamantane moiety. Azaadamantanes are nitrogen-containing analogs of adamantane, which contain one or more nitrogen atoms instead of carbon atoms .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “Methyl 2-azaadamantane-5-carboxylate hydrochloride” include amide formation and reduction. The amide formation is carried out under Schotten–Baumann conditions, and the reduction is performed with BH3·THF .Physical And Chemical Properties Analysis
“Methyl 2-azaadamantane-5-carboxylate hydrochloride” has a molecular weight of 231.72 g/mol. It has 2 hydrogen bond donors and 3 hydrogen bond acceptors. The compound has a rotatable bond count of 2. Its exact mass and monoisotopic mass are 231.1026065 g/mol. The topological polar surface area is 38.3 Ų. It has a heavy atom count of 15 .Applications De Recherche Scientifique
Pharmaceuticals: Enhancing Drug Properties
The incorporation of adamantane moieties, like those in Methyl 2-azaadamantane-5-carboxylate hydrochloride, has been shown to improve the lipophilicity and stability of drugs . This can lead to enhanced drug efficacy and longer shelf-life. Adamantane derivatives are often used in antiviral, anti-Parkinsonian, and anti-Alzheimer medications due to their ability to interact favorably with biological systems .
Structural Biology: Amide Bond Analysis
Researchers have utilized Methyl 2-azaadamantane-5-carboxylate hydrochloride to study the structural properties of amides. Specifically, they have examined the effect of bulkiness and steric strain on the out-of-planarity of amide bonds and the kinetics and thermodynamics of amide bond rotation . This research is crucial for understanding protein folding and function.
Material Science: Nanodiamond Synthesis
The compound’s structural similarity to diamond lattice makes it a candidate for transformation into nanodiamonds . Nanodiamonds have potential applications in electronics, photonics, and as drug delivery systems due to their unique physical and chemical properties.
Chemical Synthesis: Adamantane Derivatives
Methyl 2-azaadamantane-5-carboxylate hydrochloride serves as a starting material for the synthesis of various functional adamantane derivatives. These derivatives are valuable for creating monomers, thermally stable fuels, bioactive compounds, and higher diamond-like bulky polymers .
Catalysis: Investigating Reaction Mechanisms
The compound’s reactivity is leveraged in catalysis to elucidate mechanisms for chemical transformations. Quantum-chemical calculations using adamantane derivatives like Methyl 2-azaadamantane-5-carboxylate hydrochloride help in understanding the electronic structure and reaction pathways .
Biomedical Research: Antimicrobial and Antitumor Activity
Studies have shown that azaadamantanes exhibit pronounced antibacterial properties. Methyl 2-azaadamantane-5-carboxylate hydrochloride and its derivatives are being researched for their potential antimicrobial and antitumor activities, which could lead to new treatments .
Safety and Hazards
Propriétés
IUPAC Name |
methyl 2-azatricyclo[3.3.1.13,7]decane-5-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.ClH/c1-14-10(13)11-4-7-2-8(5-11)12-9(3-7)6-11;/h7-9,12H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRKEVAQVFREIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3CC(C1)NC(C3)C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-azaadamantane-5-carboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



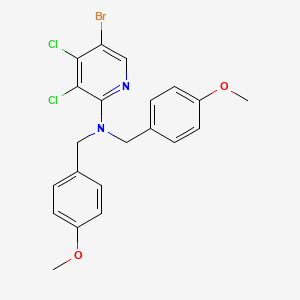
![1-(3,4-Difluoro-benzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1406507.png)
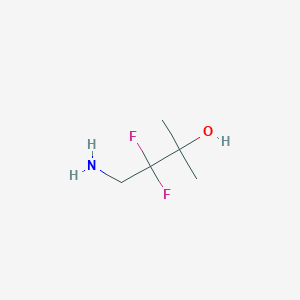
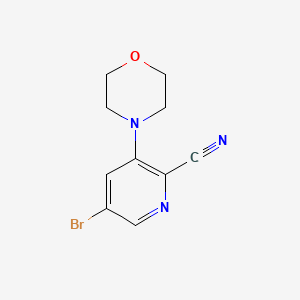
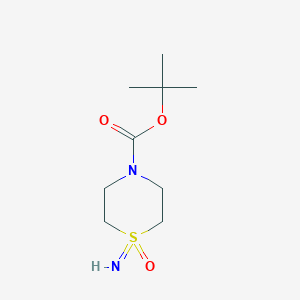


![1-[(3-Chlorophenyl)methyl]pyrazol-4-ol](/img/structure/B1406519.png)

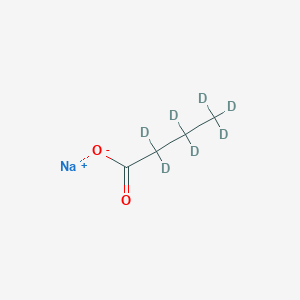
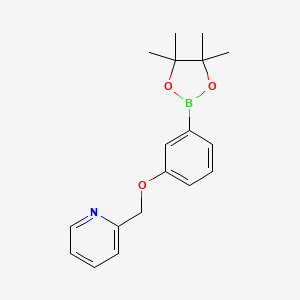
![4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoylamino]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1406525.png)
